molecular formula C15H17ClN2O2S B2373422 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea CAS No. 2097887-93-7

1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea

Cat. No.: B2373422
CAS No.: 2097887-93-7
M. Wt: 324.82
InChI Key: KVXOGSSFGOVHBJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and a thiophenylmethyl group attached to the urea moiety. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-Chlorophenyl Isocyanate: This can be achieved by reacting 2-chloroaniline with phosgene under controlled conditions.

    Formation of the Urea Derivative: The 2-chlorophenyl isocyanate is then reacted with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine to form the desired urea derivative. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(phenyl)methyl]propyl}urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(pyridin-3-yl)methyl]propyl}urea: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in 1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-15(20,8-11-6-7-21-9-11)10-17-14(19)18-13-5-3-2-4-12(13)16/h2-7,9,20H,8,10H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXOGSSFGOVHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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